molecular formula C38H40N4O4S B1436282 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2094559-58-5

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one

カタログ番号: B1436282
CAS番号: 2094559-58-5
分子量: 648.8 g/mol
InChIキー: ASMZGKYPXIZKIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C38H40N4O4S and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1,2-dihydroquinolin-2-one, also known as Brexpiprazole (CAS Number: 913611-97-9), is a novel atypical antipsychotic medication that has garnered attention for its potential therapeutic applications in the treatment of various mental health disorders. This compound exhibits a unique pharmacological profile, acting primarily as a partial agonist at serotonin (5-HT) and dopamine (D2) receptors.

Chemical Structure and Properties

The molecular formula of Brexpiprazole is C25H27N3O2SC_{25}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 433.57 g/mol. The compound's structure incorporates a benzothiophene moiety, which contributes to its biological activity and receptor binding affinity.

PropertyValue
Molecular FormulaC25H27N3O2SC_{25}H_{27}N_{3}O_{2}S
Molecular Weight433.57 g/mol
CAS Number913611-97-9
SynonymsBrexpiprazole, OPC-34712

Brexpiprazole functions as a partial agonist at the D2 dopamine receptor and the 5-HT_1A serotonin receptor while acting as an antagonist at the 5-HT_2A receptor. This dual action is believed to contribute to its efficacy in managing symptoms of schizophrenia and major depressive disorder.

Key Mechanisms:

  • Dopamine Receptor Modulation : As a partial agonist at D2 receptors, it may help stabilize dopaminergic activity, potentially alleviating psychotic symptoms without the side effects commonly associated with full agonists.
  • Serotonin Receptor Interaction : By modulating serotonin receptors, Brexpiprazole may enhance mood and reduce anxiety, making it beneficial for patients with depressive symptoms.

Clinical Efficacy

Brexpiprazole has been evaluated in several clinical trials for its effectiveness in treating schizophrenia and as an adjunctive treatment for major depressive disorder.

Clinical Studies:

  • Schizophrenia Treatment : A pivotal study demonstrated that Brexpiprazole significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improvement in both positive and negative symptoms of schizophrenia.
  • Adjunctive Therapy in Major Depression : In another trial, patients receiving Brexpiprazole alongside an antidepressant showed greater improvement in depression scores than those receiving the antidepressant alone.

Safety and Tolerability

Brexpiprazole is generally well-tolerated. Common side effects reported include:

  • Weight gain
  • Akathisia
  • Somnolence
  • Fatigue

The risk of extrapyramidal symptoms (EPS) appears to be lower compared to other antipsychotics, making it a favorable option for many patients.

Case Studies

Several case studies have highlighted the effectiveness of Brexpiprazole in real-world clinical settings:

  • Case Study 1 : A 34-year-old male with treatment-resistant schizophrenia experienced significant symptom reduction after switching to Brexpiprazole from another antipsychotic that caused intolerable side effects.
  • Case Study 2 : A 45-year-old female with major depressive disorder reported improved mood and reduced anxiety levels after starting Brexpiprazole as an adjunct treatment.

特性

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZGKYPXIZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3CCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 3
Reactant of Route 3
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 5
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
Reactant of Route 6
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。